molecular formula C11H19F3N2O B7940822 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one

5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one

Cat. No.: B7940822
M. Wt: 252.28 g/mol
InChI Key: ODIRXRHHWKURKP-UHFFFAOYSA-N
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Description

5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one is a synthetic organic compound characterized by the presence of an amino group, a piperidine ring substituted with a trifluoromethyl group, and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(trifluoromethyl)piperidine with a suitable amino-pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperidine ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: Shares the piperidine ring and trifluoromethyl group but lacks the amino-pentanone chain.

    5-Amino-1-pentanone: Contains the amino-pentanone chain but lacks the piperidine ring and trifluoromethyl group.

    Trifluoromethyl-substituted ketones: Similar functional groups but different overall structures.

Uniqueness

5-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)pentan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring and amino-pentanone chain provide opportunities for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-amino-1-[4-(trifluoromethyl)piperidin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O/c12-11(13,14)9-4-7-16(8-5-9)10(17)3-1-2-6-15/h9H,1-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIRXRHHWKURKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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